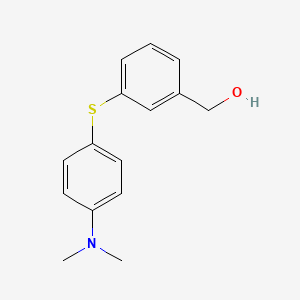
(3-(4-Dimethylamino-phenylsulfanyl)-phenyl)-methanol
Cat. No. B8364976
M. Wt: 259.4 g/mol
InChI Key: BQPBCAKNZWRWII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07683185B2
Procedure details


To a suspension of lithium aluminium hydride (61 mg, 1.1 mmol) in dry tetrahydrofuran (2 mL) at 0° C., under an argon atmosphere, was added a solution of 3-(4-dimethylamino-phenylsulfanyl)-benzoic acid methyl ester (287 mg, 1.0 mmol) in dry tetrahydrofuran (4 mL) in a dropwise manner. The mixture was stirred at room temperature for 1 hour and then cooled to 0° C. Acetone (2 mL) was added dropwise followed by brine (8 mL) to give a slurry that was filtered through a pad of celite, which was washed with ethyl acetate (3×10 mL). The organic layer was washed with brine (25 mL), dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give the title compound (255 mg, 98%) as a colourless oil.


Quantity
287 mg
Type
reactant
Reaction Step Two



Name
brine
Quantity
8 mL
Type
solvent
Reaction Step Four

Name
Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([S:16][C:17]2[CH:22]=[CH:21][C:20]([N:23]([CH3:25])[CH3:24])=[CH:19][CH:18]=2)[CH:11]=1.CC(C)=O>O1CCCC1.[Cl-].[Na+].O>[CH3:24][N:23]([CH3:25])[C:20]1[CH:19]=[CH:18][C:17]([S:16][C:12]2[CH:11]=[C:10]([CH2:9][OH:8])[CH:15]=[CH:14][CH:13]=2)=[CH:22][CH:21]=1 |f:0.1.2.3.4.5,9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
61 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
287 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=CC=C1)SC1=CC=C(C=C1)N(C)C)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Four
|
Name
|
brine
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a slurry that
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through a pad of celite, which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with ethyl acetate (3×10 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC=C(C=C1)SC=1C=C(C=CC1)CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 255 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
